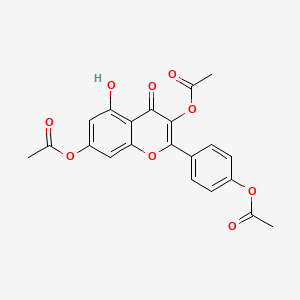
Kaempferol 3,4',7-triacetate
説明
Kaempferol 3,4’,7-triacetate is a natural product found in Tetrapanax papyrifer . It has a molecular formula of C21H16O9 . The compound is also isolated from the herbs of Cudrania tricuspidata .
Synthesis Analysis
Kaempferol and quercetin peracetate were prepared using acetic anhydride in pyridine . The synthesis of Sb (V) kaempferol and quercetin derivative complexes were performed using SbCl5 solution in glacial acetic acid . The structures were confirmed by UV, ESI mass, IR, 1H-, and 13 C-NMR spectral data .Molecular Structure Analysis
The molecular weight of Kaempferol 3,4’,7-triacetate is 412.3 g/mol . The IUPAC name is [4- (3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate . The InChI is InChI=1S/C21H16O9/c1-10 (22)27-14-6-4-13 (5-7-14)20-21 (29-12 (3)24)19 (26)18-16 (25)8-15 (28-11 (2)23)9-17 (18)30-20/h4-9,25H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Kaempferol 3,4’,7-triacetate include a molecular weight of 412.3 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 7 . The exact mass is 412.07943208 g/mol .科学的研究の応用
Antimicrobial Properties
Kaempferol and its derivatives have been recognized for their antimicrobial properties. They exhibit antibacterial, antifungal, and antiprotozoal activities, which are crucial in the development of new drugs and treatment schemes, especially in the face of emerging resistance of numerous pathogens .
Anti-Cancer Potential
Kaempferol 3,4’,7-triacetate has shown promise as an anti-cancer agent. Studies suggest that it can inhibit cell growth and induce death in various tumor types by altering multiple signaling pathways in cancer cells . This opens up possibilities for its use in cancer therapy, particularly in forms sensitive to kaempferol-mediated anti-cancer activity.
Chemotherapy Adjuvant
In the context of chemotherapy, kaempferol has been studied as a potential adjuvant. Animal studies indicate that flavonoids like kaempferol exhibit therapeutic effects when used alongside chemotherapy drugs for conditions such as breast cancer .
Antiproliferative Effects
Kaempferol has been combined with other cancer treatment drugs, such as 5-Fluorouracil, to study its antiproliferative effects. Experimental studies have reported interesting results in this regard, suggesting that kaempferol could enhance the efficacy of existing cancer treatments .
Traditional Medicine Applications
For centuries, kaempferol-containing plants have been used in traditional medicine systems worldwide to treat various conditions. The compound’s health-related effects, such as its anticarcinogenic and anti-inflammatory properties, have been valued in these traditional practices .
Nutritional Supplement
Due to its health-promoting properties, kaempferol 3,4’,7-triacetate could be considered for use as a nutritional supplement. Its presence in numerous fruits and vegetables and the extensive study of its pharmacological and biological effects support this potential application .
将来の方向性
The potential clinical uses and nanoformulation strategies of Kaempferol, a dietary flavonoid, have been discussed . Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Nanoformulated kaempferol had a better therapeutic action against certain cancer cell lines and several diseases which it aimed to target . It was realized that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases .
作用機序
Target of Action
Kaempferol 3,4’,7-triacetate, a natural compound isolated from the bud exudate of Gardenia urvillei and Gardenia oudiepe , has been shown to have anti-cancer properties . It has been reported to interact with estrogen receptors, which play a crucial role in regulating the body’s estrogenic activity . This interaction suggests its potential potency in inhibiting diseases caused by estrogen imbalance .
Mode of Action
Kaempferol 3,4’,7-triacetate exhibits anti-proliferative properties on several human ovarian cancer cells by triggering autophagy and apoptosis . It induces G0/G1 cell cycle arrest and inhibits the MEK/ERK and STAT3 pathways . This results in increased cell apoptosis and decreased viability .
Biochemical Pathways
The compound’s mode of action involves the alteration of many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . Aside from its extraordinary ability to modify cell processes, kaempferol has the potential to be an effective therapy for numerous tumors .
Pharmacokinetics
It is known that the bioavailability of flavonoids like kaempferol can be enhanced through nanoformulation .
Result of Action
The molecular and cellular effects of Kaempferol 3,4’,7-triacetate’s action include the induction of autophagy, apoptosis, and cell cycle arrest in cancer cells . It also controls the formation of reactive oxygen species (ROS), stimulates antioxidant enzymes, and exhibits anti-hemolytic effects of lipid peroxidation .
Action Environment
The action, efficacy, and stability of Kaempferol 3,4’,7-triacetate can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C for optimal stability . Furthermore, the compound’s action can be influenced by the physiological environment of the target cells and tissues.
特性
IUPAC Name |
[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUFDVJACBQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659570 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3,4',7-triacetate | |
CAS RN |
143724-69-0 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
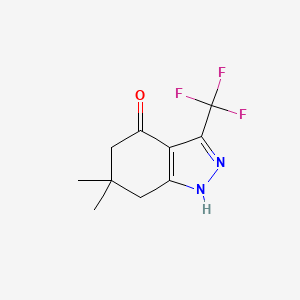
![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
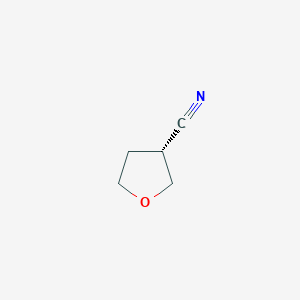



![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
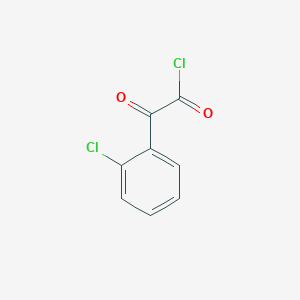
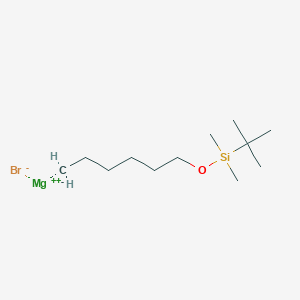

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)